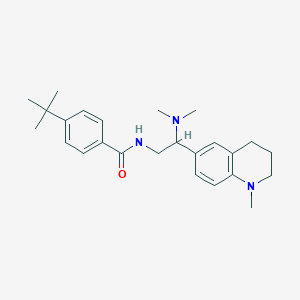

4-(tert-butyl)-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(tert-butyl)-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains a tert-butyl group, which is known for increasing steric bulk, a dimethylamino group that could contribute to electron donation, and a tetrahydroquinolinyl moiety that may influence the compound's aromaticity and reactivity. While the papers provided do not directly discuss this compound, they do provide insight into the synthesis and properties of related aromatic compounds with tert-butyl groups .

Synthesis Analysis

The synthesis of related aromatic polyamides involves nucleophilic aromatic substitution reactions starting with tert-butylhydroquinone or 4-tert-butylcatechol reacting with p-fluorobenzonitrile or p-chloronitrobenzene in the presence of potassium carbonate in N,N-dimethylformamide (DMF) . These reactions yield intermediates that are further processed into polyamides through direct polycondensation with various diamines or diacids. The use of triphenyl phosphite and pyridine in N-methyl-2-pyrrolidone solution containing calcium chloride is a key step in the synthesis . This information suggests that the synthesis of the compound may also involve similar nucleophilic aromatic substitution and polycondensation steps.

Molecular Structure Analysis

The molecular structure of the compound is not directly analyzed in the provided papers. However, the presence of tert-butyl groups in the related compounds studied suggests that steric effects could play a significant role in the behavior of the compound . The ortho-phenylene units and ether linkages in the polyamides discussed could also be relevant to the conformation and electronic properties of the compound .

Chemical Reactions Analysis

The chemical reactions of the compound are not detailed in the provided papers. However, the synthesis of related polyamides indicates that the compound may be reactive towards nucleophilic aromatic substitution and could participate in polycondensation reactions . The presence of a dimethylamino group and a tetrahydroquinolinyl moiety in the compound suggests potential for various chemical interactions, such as hydrogen bonding or electron transfer processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly discussed in the provided papers. However, the related polyamides synthesized in the studies exhibit high thermal stability, with glass transition temperatures ranging from 209-267°C and 10% weight loss temperatures above 460°C in nitrogen and 439°C in air . They are also described as readily soluble in various organic solvents and capable of forming transparent and tough films . These properties suggest that the compound may also display similar solubility and thermal characteristics due to the presence of tert-butyl and aromatic amide groups.

Scientific Research Applications

Intramolecular Charge Transfer Dynamics

Research focusing on the intramolecular charge transfer (ICT) dynamics, particularly in compounds similar to 4-(tert-butyl)-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, has been instrumental in understanding the photophysical properties of complex molecules. A study by Park et al. (2014) on a planar analogue of 4-(dimethylamino)benzonitrile (DMABN), which shares structural similarities with the subject compound, revealed insights into the coherent and homogeneous ICT dynamics, crucial for developing materials with specific optical properties (Park et al., 2014).

Ligands for σ Receptors

Compounds structurally related to 4-(tert-butyl)-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide have been evaluated for their potential as ligands for σ receptors, which are implicated in various diseases and disorders. A derivative, 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, showcased exceptional σ2 receptor binding affinity and selectivity, underlining the therapeutic potential of such molecules in targeting σ receptors (Xu et al., 2007).

Spectroscopic Properties and Applications

The spectroscopic properties and potential applications of derivatives similar to the queried compound have been explored, focusing on their fluorescence and solvatochromic behaviors. Bakalska et al. (2017) studied the structures and spectroscopic properties of styrylquinolinium dyes, highlighting the significant solvatochromism and potential for these compounds as fluorescent markers for biomedical applications, reflecting the relevance of structural analogs in optical and material sciences (Bakalska et al., 2017).

Synthetic Methodologies

The development of synthetic methodologies involving similar compounds has been of interest, particularly for creating materials with specific functionalities. For instance, the synthesis of tetrahydroisoquinolinyl benzamides has been explored for their binding affinities to σ receptors, demonstrating the versatility of these compounds in synthetic chemistry and potential pharmacological applications (Abdallah et al., 2009).

properties

IUPAC Name |

4-tert-butyl-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O/c1-25(2,3)21-12-9-18(10-13-21)24(29)26-17-23(27(4)5)20-11-14-22-19(16-20)8-7-15-28(22)6/h9-14,16,23H,7-8,15,17H2,1-6H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANCEGAPGJUBQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(tert-butyl)-1-cinnamyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2524161.png)

![9-(2-furylmethyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524164.png)

![tert-butyl N-[2-(hydroxymethyl)naphthalen-1-yl]carbamate](/img/structure/B2524168.png)

![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2524175.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524178.png)

![Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B2524181.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2524183.png)